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Abstract
Tedizolid phosphate is a second-generation oxazolidinone antibacterial prodrug. Administered

intravenously or orally, it is rapidly and extensively converted by endogenous phosphatases to

its microbiologically active moiety, tedizolid.[1][2] This guide provides an in-depth overview of

the core chemical properties, mechanism of action, experimental protocols, pharmacokinetics,

and safety profile of tedizolid phosphate and tedizolid, tailored for the research and drug

development community. All quantitative data is presented in structured tables for ease of

reference, and key processes are visualized using diagrams.

Chemical and Physical Properties
Tedizolid phosphate is supplied as a sterile, white to off-white lyophilized powder for injection or

as a solid oral tablet.[2][3] It is the phosphate monoester of tedizolid, a modification that

enhances water solubility.[4][5] The active form, tedizolid, is characterized by a modified side

chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system,

which improves potency through additional binding site interactions on the bacterial ribosome.

[3][4]

Table 1: Physicochemical Properties of Tedizolid
Phosphate
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Property Value Source

Molecular Formula C₁₇H₁₆FN₆O₆P [6]

Molecular Weight 450.32 g/mol [3]

Appearance White to off-white powder/solid [3][7]

Melting Point
>235°C (decomposes)[5],

256.8°C[7]
[5][7][8]

Boiling Point 725.6 ± 70.0 °C (Predicted) [5]

Density 1.75 ± 0.1 g/cm³ (Predicted) [5]

pKa
First pKa: 1.8 (calculated),

Second pKa: 6.5 (measured)
[7]

Partition Coefficient (LogP) -0.4 [7]

Optical Rotation -48.3° (at 25°C, 1:1 H₂O:THF) [7]

Storage Temperature 2-8°C under inert gas [5]

Table 2: Solubility of Tedizolid and its Phosphate
Prodrug
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Compound Solvent Solubility Source

Tedizolid Phosphate Water (pH 3.9) 0.1 mg/mL [7]

0.05 M Potassium

Phosphate, pH 6.0
>195 mg/mL [7]

0.05 M Sodium

Phosphate, pH 8.0
>200 mg/mL [7]

DMSO
Slightly soluble, 22

mg/mL (48.85 mM)
[3][5]

Ethanol Insoluble [3]

PBS (pH 7.2) 1 mg/mL

Tedizolid Water 0.1 mg/mL

Mechanism of Action
Tedizolid phosphate is a prodrug that undergoes rapid conversion to the active moiety,

tedizolid, via the action of nonspecific phosphatases in the body.[1] Tedizolid exerts its

antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the

bacterial ribosome, specifically interacting with the peptidyl transferase center at the 23S

ribosomal RNA. This binding event prevents the formation of a functional 70S initiation

complex, a critical step for the translation of messenger RNA into proteins, thereby halting

bacterial growth and replication. This mechanism differs from other non-oxazolidinone classes

of antibacterial drugs, reducing the likelihood of cross-resistance. In vitro studies have

demonstrated that tedizolid is primarily bacteriostatic against key Gram-positive pathogens.
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Caption: Mechanism of action for tedizolid phosphate.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the

susceptibility of bacterial strains to tedizolid. The following protocol is a synthesized

methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology: Broth Microdilution

Isolate Preparation: Suspend well-isolated colonies from an overnight agar plate (e.g.,

Mueller-Hinton agar) into a saline solution to achieve a turbidity equivalent to a 0.5

McFarland standard.

Inoculum Dilution: Further dilute the standardized bacterial suspension in cation-adjusted

Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum density for the assay.

Drug Dilution: Prepare a series of two-fold serial dilutions of tedizolid in CAMHB in a 96-well

microtiter plate. The concentration range should typically span from 0.015 to 32 µg/mL.
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Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the

prepared bacterial inoculum. Include a growth control well (no drug) and a sterility control

well (no bacteria).

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient atmosphere. For slow-

growing organisms, incubation may be extended up to 48 hours.

MIC Determination: The MIC is defined as the lowest concentration of tedizolid that

completely inhibits visible growth of the organism. This can be determined by visual

inspection or using a plate reader.

Quality Control: Concurrently test standard quality control strains, such as Staphylococcus

aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae

ATCC 49619, to ensure the validity of the results.

Alternative Method: MIC Test Strips

MIC Test Strips are paper strips with a predefined concentration gradient of the antibiotic.

When applied to an inoculated agar plate, an inhibition ellipse forms, and the MIC is read

where the edge of the ellipse intersects the strip.
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Caption: Workflow for MIC determination by broth microdilution.

Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of proteins in a cell-free

system or in intact cells. The following is a generalized protocol for an in vitro translation assay,

which can be adapted to study tedizolid's effect.

Methodology: In Vitro Coupled Transcription-Translation Assay
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System Preparation: Prepare S30 extracts from a suitable bacterial strain (e.g., E. coli or S.

aureus). This extract contains all the necessary components for transcription and translation

(ribosomes, tRNAs, enzymes, etc.).

Reaction Mixture: Assemble reaction mixtures in a final volume of approximately 25-50 µL.

The mixture should contain the S30 extract, a DNA template (e.g., a plasmid containing a

reporter gene), buffers, salts (e.g., MgCl₂, NH₄Cl), amino acids, and an energy source (e.g.,

ATP, GTP).[6]

Radiolabeling: Add a radiolabeled amino acid, typically [³⁵S]methionine, to the reaction

mixture to allow for the detection of newly synthesized proteins.

Inhibitor Addition: Add varying concentrations of tedizolid (or a control inhibitor) to the

reaction tubes. Include a no-drug control.

Incubation: Incubate the reaction mixtures at 37°C for 60-90 minutes to allow for transcription

and translation to occur.

Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled

proteins using an acid, such as trichloroacetic acid (TCA).

Quantification: Collect the precipitated proteins on a filter, wash to remove unincorporated

[³⁵S]methionine, and quantify the radioactivity using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the amount of protein

synthesized. Compare the results from the tedizolid-treated samples to the control to

determine the inhibitory effect and calculate the IC₅₀ (the concentration of drug that inhibits

50% of protein synthesis).
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Caption: General workflow for a protein synthesis inhibition assay.
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Pharmacokinetics (ADME)
Tedizolid exhibits a favorable pharmacokinetic profile that supports once-daily dosing. The

prodrug, tedizolid phosphate, is rapidly converted to active tedizolid, with the prodrug itself

being below the limit of quantification in plasma shortly after administration.

Table 3: Pharmacokinetic Properties of Tedizolid
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Parameter Description Source

Absorption

Bioavailability: ~91% (oral), no

dose adjustment needed

between IV and oral.[2][6]

[2][6]

Tₘₐₓ (Time to Peak

Concentration): ~3 hours

(oral), ~1 hour (IV).[6]

[6]

Effect of Food: Food delays

absorption and reduces Cₘₐₓ

but does not alter total

systemic exposure (AUC).[6]

[6]

Distribution

Protein Binding: ~70% to 90%

bound to human plasma

proteins.[2]

[2]

Volume of Distribution (Vd): 67

to 80 L, indicating good tissue

penetration.[2]

[2]

Metabolism

Primary Pathway: Tedizolid is

primarily converted to an

inactive sulphate conjugate in

the liver. This process is not

thought to involve cytochrome

P450 (CYP) enzymes.[1][6]

[1][6]

Excretion

Route of Elimination:

Predominantly fecal excretion

(~80-90%), primarily as the

inactive sulfate metabolite.[1]

[1]

Half-Life (t₁/₂): Approximately

12 hours.[5]
[5]

Clearance: Apparent oral

clearance at steady-state is

8.4 ± 2.1 L/hr.[6]

[6]
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Safety and Toxicology
Tedizolid has demonstrated a favorable safety profile in clinical trials, particularly concerning

hematologic effects when compared to the first-generation oxazolidinone, linezolid.

Table 4: Safety and Toxicology Summary
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Aspect Finding Source

Common Adverse Events

Nausea, headache, diarrhea,

and vomiting are the most

frequently reported adverse

events, generally mild to

moderate in severity.

Hematologic Effects

At the therapeutic dose of 200

mg once daily, hematologic

variables remained similar to

placebo for up to 21 days.

Higher doses (400 mg)

showed effects similar to

linezolid.

Monoamine Oxidase (MAO)

Inhibition

Tedizolid is a weak, reversible

inhibitor of MAO in vitro.

However, clinical studies

showed no meaningful

changes in blood pressure with

pseudoephedrine or tyramine,

suggesting a low risk of drug-

food/drug-drug interactions

related to MAO inhibition.[2]

[2]

Serotonin Syndrome

Unlike linezolid, tedizolid has

not been shown to interact

significantly with serotonergic

agents in clinical studies.

Mitochondrial Toxicity

As an oxazolidinone, there is a

theoretical risk of mitochondrial

protein synthesis inhibition,

which can lead to adverse

effects like neuropathy and

lactic acidosis. Tedizolid is

generally better tolerated than

linezolid in this regard.
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Genotoxicity

Negative in the Ames bacterial

reverse mutation assay and in

in vivo micronucleus and

unscheduled DNA synthesis

assays. Positive in an in vitro

chromosome aberration test.

Reproductive Toxicity

Suspected of damaging the

unborn child based on animal

studies.

Use in Neutropenic Patients

Safety and efficacy have not

been adequately evaluated in

patients with neutropenia

(<1000 cells/mm³).

Antibacterial activity was

reduced in animal models

lacking granulocytes.

Disclaimer: This document is intended for research and informational purposes only and is not

a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of

a qualified health provider with any questions you may have regarding a medical condition. For

full prescribing information, consult the official product monograph.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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